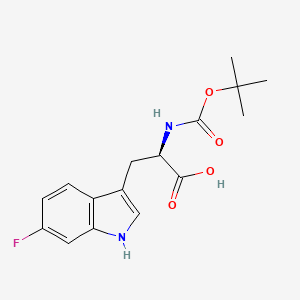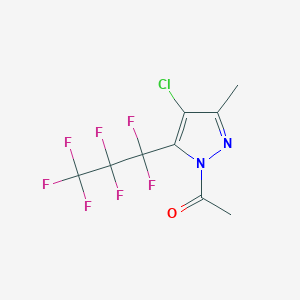
N-Biotinyl p-Aminophenyl Arsenic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biotinyl p-Aminophenyl Arsinic Acid: is a bifunctional reagent known for its ability to bind to both streptavidin and dithiols . This compound is particularly significant in biochemical research due to its unique properties that allow it to interact with specific molecular targets, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl p-Aminophenyl Arsinic Acid involves several steps, typically starting with the biotinylation of p-aminophenyl arsinic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N-Biotinyl p-Aminophenyl Arsinic Acid follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors and stringent quality control measures to maintain consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Biotinyl p-Aminophenyl Arsinic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions typically result in modified versions of the original compound with different functional groups .
Applications De Recherche Scientifique
N-Biotinyl p-Aminophenyl Arsinic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in biochemical assays to study protein interactions and enzyme activities.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials for research and development
Mécanisme D'action
The mechanism of action of N-Biotinyl p-Aminophenyl Arsinic Acid involves its ability to bind to specific molecular targets, such as streptavidin and dithiols. This binding is facilitated by the unique structure of the compound, which allows it to interact with these targets with high specificity. The molecular pathways involved often include the inhibition or activation of specific enzymes or receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Biotinyl p-Aminophenyl Arsinic Acid: shares similarities with other biotinylated compounds, such as biotinylated antibodies and biotinylated peptides.
Biotinylated Antibodies: These are used in various immunoassays and have similar binding properties to streptavidin.
Biotinylated Peptides: Employed in studying protein-protein interactions and have comparable applications in biochemical research.
Uniqueness
What sets N-Biotinyl p-Aminophenyl Arsinic Acid apart is its dual functionality, allowing it to bind to both streptavidin and dithiols. This bifunctional nature makes it a versatile tool in various scientific applications, providing unique advantages over other similar compounds .
Propriétés
Formule moléculaire |
C16H22AsN3O4S |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
[4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]phenyl]arsonous acid |
InChI |
InChI=1S/C16H22AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15,23-24H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12?,13-,15?/m0/s1 |
Clé InChI |
KIGNHFTUMFFUSZ-OWYJLGKBSA-N |
SMILES isomérique |
C1C2C([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15130339.png)

![5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B15130346.png)

![3,4-Bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15130360.png)

![13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15130369.png)




![4-amino-3-(3-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B15130411.png)


